Fmoc-Arg-OH.HCl

概要

説明

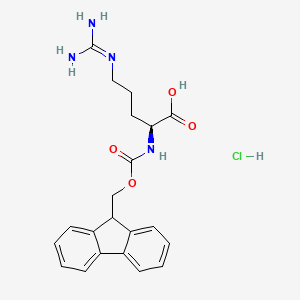

9-Fluorenylmethoxycarbonyl-L-arginine hydrochloride, commonly referred to as Fmoc-Arg-OH.HCl, is a derivative of the amino acid arginine. It is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain assembly. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

準備方法

Synthetic Routes and Reaction Conditions

Fmoc-Arg-OH.HCl is synthesized through a series of chemical reactions involving the protection of the amino group of arginine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The process typically involves the following steps:

Protection of Arginine: The amino group of arginine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA).

Formation of Hydrochloride Salt: The protected arginine is then converted to its hydrochloride salt form by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process is carefully controlled to minimize impurities and maximize efficiency.

化学反応の分析

Deprotection Reactions

Fmoc-Arg-OH.HCl undergoes deprotection to expose the α-amino group for peptide bond formation. The Fmoc group is cleaved under basic conditions:

-

Reagent : 20–30% piperidine in dimethylformamide (DMF).

-

Mechanism : Base-induced β-elimination removes the Fmoc group, generating a free amine and releasing CO₂ and dibenzofulvene.

-

Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature.

Coupling Reactions

The exposed amino group participates in peptide bond formation. Key reagents and conditions include:

Table 1: Coupling Efficiency with Different Reagents

| Coupling Reagent | Solvent | Time (h) | Yield (%) | Byproduct Formation | Source |

|---|---|---|---|---|---|

| Oxyma Pure + TBEC | DMF | 1 | >99 | Minimal δ-lactam | |

| HOBt + DIC | NBP | 2 | 95 | Moderate δ-lactam | |

| HOAt + DIC | DMF | 1.5 | 97 | Low δ-lactam |

-

Optimal Conditions : Oxyma Pure with tert-butyl ethyl carbodiimide (TBEC) in DMF achieves near-quantitative yields with minimal side reactions .

-

Side Reaction : δ-Lactam formation occurs when the activated arginine carboxylate cyclizes, especially with Boc-protected derivatives (up to 60% byproduct) .

Stability and Side Reactions

This compound exhibits stability variations under different conditions:

Table 2: Stability in Solution (0.2 M, 25°C)

| Derivative | Solvent | Degradation Over 30 Days (%) | Primary Byproduct | Source |

|---|---|---|---|---|

| Fmoc-Arg(Boc)₂-OH | DMF | 48.8 | Mono-Boc derivative | |

| Fmoc-Arg(NO₂)-OH | NBP | 0 | None | |

| Fmoc-Arg(Pbf)-OH | DMF | 0 | None |

-

Key Finding : this compound derivatives with Pbf or NO₂ protecting groups remain stable for >30 days, while Boc-protected analogs degrade significantly .

Saponification and Ester Hydrolysis

In the synthesis of Fmoc-Arg(Pbf)-OH from this compound:

-

Conditions :

δ-Lactam Formation Kinetics

δ-Lactam is a major side product during coupling. Comparative studies reveal:

Table 3: δ-Lactam Formation During Coupling

| Derivative | δ-Lactam at 30 min (%) | Active Ester (%) | Coupling Efficiency (%) | Source |

|---|---|---|---|---|

| Fmoc-Arg(NO₂)-OH | 3 | 15 | >99 | |

| Fmoc-Arg(Pbf)-OH | 12 | 8 | >99 | |

| Fmoc-Arg(Boc)₂-OH | 60 | 0 | 28 |

科学的研究の応用

Peptide Synthesis

Fmoc-Arg-OH.HCl is a crucial reagent in the synthesis of peptides and proteins. Its primary role is to protect the amino group of arginine, preventing side reactions during peptide assembly. The Fmoc group can be removed under basic conditions, allowing for further coupling with other amino acids.

Drug Development

Peptides synthesized using this compound are integral to developing new peptide-based therapeutics. These peptides can mimic natural hormones or enzymes, leading to potential treatments for various diseases, including cancer and metabolic disorders. The incorporation of arginine residues is particularly valuable due to their role in enhancing peptide solubility and biological activity.

Biological Studies

The compound is extensively used in studying protein-protein interactions, enzyme-substrate interactions, and other biological processes. For instance, this compound can be employed to create peptide probes that investigate the binding affinities of proteins involved in signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized in producing peptide-based materials and biomolecules. These applications often extend to sectors such as pharmaceuticals, cosmetics, and food technology.

Case Study 1: Peptide-Based Therapeutics

A study published in ACS Omega explored the use of this compound in synthesizing peptide analogs that target specific receptors involved in cancer progression. The synthesized peptides exhibited improved binding affinities compared to their non-modified counterparts, demonstrating the efficacy of incorporating arginine residues into therapeutic designs .

Case Study 2: Protein Interaction Studies

Research conducted on enzyme-substrate interactions utilized peptides synthesized with this compound to investigate binding mechanisms between proteins involved in metabolic pathways. The findings provided insights into how modifications at the arginine position could enhance substrate recognition and catalysis .

Case Study 3: Industrial Peptide Production

An industrial application case highlighted the use of automated peptide synthesizers employing this compound for large-scale production of therapeutic peptides. This approach significantly increased yield while maintaining high purity levels, showcasing its potential for commercial peptide manufacturing.

作用機序

The mechanism of action of Fmoc-Arg-OH.HCl involves the protection and deprotection of the amino group of arginine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

類似化合物との比較

Similar Compounds

Fmoc-Lys-OH: Similar to Fmoc-Arg-OH.HCl, Fmoc-Lys-OH is used in peptide synthesis to protect the amino group of lysine.

Fmoc-His-OH: This compound is used to protect the amino group of histidine during peptide synthesis.

Uniqueness

This compound is unique due to the presence of the guanidino group in arginine, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require arginine residues for their biological activity.

生物活性

Fmoc-Arg-OH.HCl, or Nα-Fmoc-L-arginine hydrochloride, is an important compound in peptide synthesis and biological research. This article examines its biological activity, focusing on its applications in drug development, protein interactions, and enzyme-substrate interactions.

Chemical Structure and Properties

This compound has the molecular formula C21H25ClN4O4 and a molecular weight of 426.90 g/mol. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of arginine, which is crucial for its role in peptide synthesis.

The synthesis of this compound involves:

- Protection of Arginine : The amino group of arginine is protected using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIEA).

- Formation of Hydrochloride Salt : The protected arginine is converted into its hydrochloride salt by reacting with hydrochloric acid (HCl) .

The mechanism of action primarily revolves around the protection and subsequent deprotection of the amino group during peptide synthesis. The Fmoc group prevents side reactions during synthesis, allowing for controlled peptide bond formation .

Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). This method allows for the incorporation of arginine into peptides, which can enhance their biological activity. Arginine residues are known to play significant roles in various biological processes, including:

- Cell signaling : Arginine is a precursor for nitric oxide (NO), a critical signaling molecule involved in vascular regulation and immune response.

- Protein-protein interactions : The guanidinium group of arginine contributes to the binding affinity in protein interactions .

Drug Development

Peptides synthesized using this compound are being explored for therapeutic applications. These peptides can target specific receptors or pathways, making them valuable in developing new drugs for diseases such as cancer and cardiovascular disorders .

Case Studies and Research Findings

- Protein Interaction Studies : Research has demonstrated that peptides containing arginine exhibit enhanced binding to various proteins, facilitating studies on protein-protein interactions .

- Enzyme-Substrate Interactions : this compound has been utilized to study enzyme kinetics and mechanisms by serving as a substrate in enzyme assays .

- Therapeutic Potential : A study highlighted that peptides derived from this compound showed anti-proliferative activity against prostate cancer cell lines (PC3) and breast cancer cell lines (MCF7), indicating potential for therapeutic use .

Comparative Analysis

| Compound | Application | Unique Features |

|---|---|---|

| Fmoc-Lys-OH | Peptide synthesis | Protects lysine's amino group |

| Fmoc-His-OH | Peptide synthesis | Protects histidine's amino group |

| This compound | Peptide synthesis, drug development | Unique guanidinium group enhances interaction properties |

The unique guanidinium group present in arginine distinguishes this compound from other Fmoc-protected amino acids, providing specific reactivity that is essential for synthesizing biologically active peptides.

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131669-11-9 | |

| Record name | L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。